An In-depth Technical Guide to 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one: Chemical Properties and Stability
An In-depth Technical Guide to 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core, a functionality prevalent in a vast array of biologically active molecules. The strategic placement of a cyclopropyl group at the 6-position and a methylthio group at the 2-position imparts unique chemical and physical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties, stability, and synthetic methodologies pertaining to 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one, offering insights for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one is essential for its effective handling, formulation, and application in synthetic and biological studies.
| Property | Value | Source |
| CAS Number | 7043-06-3 | Internal Data |
| Molecular Formula | C₈H₁₀N₂OS | Internal Data |
| Molecular Weight | 182.24 g/mol | Internal Data |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available. Predicted to be in the range of 150-200 °C based on similar pyrimidinone structures. | Prediction based on analogous compounds |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water is anticipated. | Prediction based on general properties of pyrimidinone derivatives |
| pKa | Not available. The pyrimidinone ring possesses both acidic (N-H) and basic (N) sites. The N-H proton is expected to have a pKa in the range of 8-10, while the ring nitrogens are weakly basic. | Prediction based on analogous compounds |
Synthesis and Mechanistic Insights
The synthesis of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through a well-established synthetic route for pyrimidinone derivatives, commonly known as the Biginelli reaction or a related condensation. This approach offers a convergent and efficient pathway to the target molecule.
Proposed Synthetic Pathway
The most plausible synthetic route involves a two-step process:
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Step 1: Synthesis of the Thiouracil Precursor. The initial step is a condensation reaction between a cyclopropyl-substituted β-ketoester, such as ethyl 3-cyclopropyl-3-oxopropanoate, and thiourea. This reaction is typically catalyzed by an acid or a base and results in the formation of the cyclopropyl-substituted thiouracil, 6-cyclopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
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Step 2: S-Methylation. The subsequent step involves the selective S-methylation of the thiouracil precursor. This is readily accomplished by treating the thiouracil with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate. The sulfur atom is a soft nucleophile and is preferentially methylated over the nitrogen or oxygen atoms under these conditions.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of 6-cyclopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add ethyl 3-cyclopropyl-3-oxopropanoate.
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To this mixture, add a solution of thiourea in ethanol.
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Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with cold water and ethanol, and dry under vacuum to obtain 6-cyclopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Step 2: Synthesis of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one
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Suspend 6-cyclopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in a suitable solvent such as ethanol or a mixture of water and ethanol.
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Add an aqueous solution of a base, for example, sodium hydroxide, and stir until the solid dissolves.
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Cool the solution in an ice bath and add methyl iodide dropwise.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Filter the solid product, wash with cold water, and dry to yield 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one.
Chemical Reactivity and Stability
The chemical behavior of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one is dictated by the interplay of its constituent functional groups: the pyrimidinone core, the cyclopropyl substituent, and the methylthio group.
Reactivity of the 2-(Methylthio) Group
The 2-(methylthio) group is a key functional handle that allows for further diversification of the molecule. It is susceptible to two main types of reactions:
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Nucleophilic Aromatic Substitution (SNAr): The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the pyrimidine ring is activated by electron-withdrawing groups. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position.
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Oxidation: The sulfur atom of the methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are significantly more reactive towards nucleophilic attack, as the sulfoxide and sulfone moieties are excellent leaving groups. This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful strategy for the synthesis of a wide range of 2-substituted pyrimidinones.
Stability Profile
The stability of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one is a critical consideration for its storage and handling.
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pH Stability: Pyrimidinone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring opening. The stability of the compound should be evaluated across a range of pH values if it is to be used in aqueous media.
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Thermal Stability: The compound is expected to be a crystalline solid with moderate thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
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Oxidative Stability: As mentioned, the methylthio group is prone to oxidation. Therefore, storage in an inert atmosphere and away from strong oxidizing agents is recommended to maintain the integrity of the compound.
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Photostability: While no specific data is available, many organic molecules can degrade upon exposure to UV light. It is good practice to store the compound in a light-protected container.
Spectral Characterization (Predicted)
The structural elucidation of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one would be confirmed by a combination of spectroscopic techniques.
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylthio protons (a singlet around 2.5 ppm), and the pyrimidinone ring protons. The N-H proton of the pyrimidinone ring will likely appear as a broad singlet.
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13C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring, the methylthio group, and the pyrimidinone core, including the carbonyl carbon which will appear downfield.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (182.24 g/mol ), which will aid in confirming its identity.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined chemical properties, particularly the reactivity of the 2-methylthio group, offer numerous possibilities for the synthesis of novel pyrimidinone-based compounds. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is crucial for its effective utilization in the development of new therapeutic agents. Further experimental investigation into its specific physicochemical properties and biological activities is warranted to fully explore its potential.
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